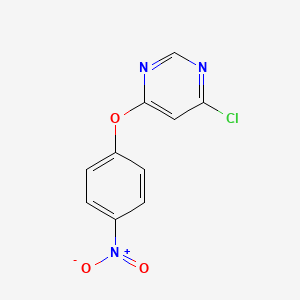

4-Chloro-6-(4-nitrophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXIWIUCQFFQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559398 | |

| Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124041-03-8 | |

| Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Synthesis from 4 Chloro 6 4 Nitrophenoxy Pyrimidine Scaffolds

Substitution Reactions at the Pyrimidine (B1678525) Ring Positions

The pyrimidine ring in 4-Chloro-6-(4-nitrophenoxy)pyrimidine is electron-deficient, which makes the chlorine atom at the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrimidine core.

Amination Reactions of Chloropyrimidines

The replacement of the chlorine atom at the C-4 position with various amino groups is a common and effective strategy for generating libraries of substituted pyrimidine derivatives. This transformation is typically achieved by reacting the chloropyrimidine with a primary or secondary amine. umich.eduorganic-chemistry.org The reaction's success is often dependent on the nucleophilicity of the amine and the reaction conditions.

The amination of related chloropyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been studied extensively and provides a model for the reactivity of this compound. umich.eduwikipedia.org These reactions can be performed under thermal conditions, sometimes requiring an excess of the amine to act as a base to neutralize the HCl generated during the reaction. umich.edu Alternatively, a non-nucleophilic base can be added.

Acid catalysis, often using hydrochloric acid, has been shown to promote the amination of chloropyrimidines with anilines, particularly in aqueous media. wikipedia.orgrsc.org The acid is thought to activate the pyrimidine ring by protonating a ring nitrogen, thereby increasing its susceptibility to nucleophilic attack. umich.edursc.org However, the amount of acid must be carefully controlled to minimize competing hydrolysis of the chloro group. umich.eduwikipedia.org

The scope of this reaction is broad, encompassing a wide range of anilines with varying electronic and steric properties. umich.edu While meta- and para-substituted anilines generally react well, ortho-substituted anilines can exhibit lower reactivity due to steric hindrance. umich.edu Aliphatic and benzylic amines can also be used, often under neutral or basic conditions. umich.edursc.org

Table 1: Examples of Amination Reactions on Chloropyrimidine Scaffolds This table is illustrative of general conditions used for chloropyrimidine amination and is based on reactions with related scaffolds.

| Nucleophile (Amine) | Catalyst/Base | Solvent | Temperature (°C) | Outcome |

| Aniline | HCl (0.1 equiv) | Water | 60-80 | Successful substitution |

| Substituted Anilines | HCl (0.1 equiv) | Water / 2-Propanol | 80 | Yields vary by substituent |

| Benzylamine | None / Et3N | Water / DMF | RT - 100 | Successful substitution |

| Aliphatic Amines | KF / Et3N | Water / Acetonitrile | RT - 80 | Successful substitution |

Oxygen and Sulfur Nucleophile Incorporations

Beyond amination, the C-4 chloro group can be displaced by oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively. These reactions also proceed via a nucleophilic aromatic substitution mechanism.

Oxygen Nucleophiles: The reaction with alkoxides or phenoxides is a standard method for introducing ether linkages. For instance, treating a chloropyrimidine with sodium ethoxide in ethanol (B145695) results in the regioselective formation of the corresponding 4-ethoxy-pyrimidine. nih.gov Similarly, reaction with sodium phenoxide leads to the formation of a phenoxy-pyrimidine derivative. bu.edu.eg These reactions are typically conducted under anhydrous conditions to prevent hydrolysis of the starting material. The reactivity of the alkoxide is a key factor, with simple, unhindered alkoxides generally providing good yields.

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are highly effective nucleophiles for displacing the chlorine atom. Due to the high nucleophilicity of sulfur, these reactions often proceed under mild conditions. For example, reacting a chloropyrimidine with a thiol in the presence of a base (to form the thiolate in situ) or directly with a pre-formed sodium thiolate readily yields the corresponding thioether. bu.edu.eg This method allows for the incorporation of a wide array of alkyl and aryl thio-groups onto the pyrimidine scaffold.

Table 2: Incorporation of O & S Nucleophiles on Chloropyrimidine Scaffolds This table is illustrative of general conditions and is based on reactions with related scaffolds.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type |

| Ethoxide | Sodium Ethoxide | Ethanol | 20 | Ether |

| Phenoxide | Sodium Phenoxide | DMF / Dioxane | Reflux | Ether |

| Thiophenoxide | Sodium Thiophenoxide | DMF | RT - 80 | Thioether |

| Alkyl Thiolate | R-SH + Base | Ethanol / DMF | RT | Thioether |

Modifications of the 4-Nitrophenoxy Moiety

The 4-nitrophenoxy portion of the molecule offers another site for derivatization, primarily through transformations of the nitro group or, theoretically, by substitution on the phenoxy ring.

Nitro Group Transformations (e.g., reduction)

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry.

Several methods are available for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It typically proceeds under mild conditions and gives high yields of the corresponding aniline.

Metal-Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in the presence of an acid like HCl or acetic acid. For example, tin(II) chloride (SnCl₂) is a common laboratory reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in complex molecules.

The reduction of the nitro group on the this compound scaffold would yield 4-(4-aminophenoxy)-6-chloropyrimidine. This resulting amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization, significantly expanding the range of accessible analogues. It is also possible to achieve partial reduction to the corresponding hydroxylamine (B1172632) using specific reagents and controlled conditions.

Substitutions on the Phenoxy Ring

Direct substitution on the phenoxy ring of this compound is challenging. The phenoxy ring is strongly deactivated towards electrophilic aromatic substitution. This deactivation is caused by two factors: the electron-withdrawing nature of the pyrimidine ring transmitted through the ether oxygen and, more significantly, the powerful electron-withdrawing and meta-directing effect of the nitro group. Consequently, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are unlikely to proceed on this ring.

Therefore, derivatization of the phenoxy ring is best accomplished by utilizing a pre-functionalized phenol (B47542) in the initial synthesis. For example, a substituted 4-nitrophenol (B140041) could be used in the nucleophilic substitution reaction with 4,6-dichloropyrimidine (B16783) to introduce substituents on the phenoxy ring from the outset.

Formation of Fused Pyrimidine Systems incorporating the Nitrophenoxy Unit

The this compound scaffold is a potential precursor for the synthesis of more complex, fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and imidazo[1,2-a]pyridines (an isomer of a fused pyrimidine system). These fused systems are of significant interest in medicinal chemistry.

Pyrrolo[2,3-d]pyrimidines: The synthesis of the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, often starts from a substituted pyrimidine. A common strategy involves building the pyrrole (B145914) ring onto the pyrimidine core. For example, a 4-chloro-5-aminopyrimidine can be reacted with a molecule containing a two-carbon unit (like a halo-aldehyde or halo-ketone) to construct the fused pyrrole ring. While this compound lacks a C-5 amino group, synthetic strategies could involve introducing a functional group at C-5, followed by cyclization. An alternative approach involves starting with a pre-formed pyrrole and constructing the pyrimidine ring. However, using the existing scaffold, derivatization would likely require multi-step sequences to introduce the necessary functionality for cyclization.

Imidazopyridines and Related Systems: The synthesis of imidazo-fused systems often involves the reaction of an aminopyridine or aminopyrimidine with an α-halocarbonyl compound. While not a direct cyclization of the provided scaffold, its derivatives could be used in multi-component reactions. For example, if the chloro group is replaced by an amino group, the resulting aminopyrimidine could potentially undergo condensation and cyclization with appropriate reagents to form a fused imidazole (B134444) ring. Strategies such as cycloaddition reactions have also been developed for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines, providing a template for how related fused pyrimidines could be approached.

The direct synthesis of fused systems from this compound is not widely reported, but the principles of heterocyclic synthesis suggest that its derivatives, particularly those obtained through amination at the C-4 position, could serve as key intermediates in the construction of these more complex bicyclic structures.

Combinatorial Chemistry Approaches for Pyrimidine Libraries

The this compound scaffold is an exemplary substrate for the application of combinatorial chemistry, a strategy pivotal in modern drug discovery for the rapid synthesis of large numbers of compounds, known as libraries. The utility of this scaffold lies in the reactivity of the chlorine atom at the C4-position of the pyrimidine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the systematic and efficient introduction of a wide array of chemical moieties to generate diverse libraries of 4,6-disubstituted pyrimidines.

Diversity-oriented synthesis (DOS) pathways are frequently employed to create collections of complex and varied pyrimidine-embedded polyheterocycles. nih.govresearchgate.net These strategies aim to maximize molecular diversity, which is critical for exploring novel chemical spaces and identifying new bioactive compounds. researchgate.net

Solution-Phase Parallel Synthesis

A primary and widely adopted method for generating pyrimidine libraries from the this compound core is solution-phase parallel synthesis. nih.govacs.org In this approach, the core scaffold is dispensed into an array of reaction vessels, such as a 24- or 96-well plate. nih.govacs.orgnih.gov A different nucleophilic building block (e.g., a unique primary or secondary amine) is then added to each vessel. The reactions are run in parallel, often accelerated by microwave irradiation, to yield a library where each member is a distinct 4-substituted-6-(4-nitrophenoxy)pyrimidine derivative. acs.org

This method offers advantages in terms of reaction homogeneity and the potential for producing larger quantities of each library member compared to solid-phase techniques. nih.gov The purification of the final products can be streamlined using automated high-performance liquid chromatography (HPLC) systems. nih.gov

The general reaction scheme for the construction of a library from this compound is depicted below:

Reaction of this compound with a diverse set of amines (R¹R²NH) to generate a library of 4-amino-6-(4-nitrophenoxy)pyrimidine (B8607672) derivatives.

Table 1: Representative Library Synthesis from this compound This table illustrates a hypothetical combinatorial library generated by reacting the parent scaffold with a selection of diverse primary and secondary amines.

| Entry | Nucleophile (Amine) | Resulting Compound Structure |

| 1 | Aniline | 4-Anilino-6-(4-nitrophenoxy)pyrimidine |

| 2 | Morpholine | 4-(Morpholin-4-yl)-6-(4-nitrophenoxy)pyrimidine |

| 3 | Piperidine | 4-(Piperidin-1-yl)-6-(4-nitrophenoxy)pyrimidine |

| 4 | Benzylamine | 4-(Benzylamino)-6-(4-nitrophenoxy)pyrimidine |

| 5 | Cyclopropylamine | 4-(Cyclopropylamino)-6-(4-nitrophenoxy)pyrimidine |

Solid-Phase Synthesis

An alternative and powerful strategy for combinatorial library generation is solid-phase synthesis. arkat-usa.orgnih.gov In this methodology, the pyrimidine scaffold can be anchored to a solid support, such as a polymer resin. The immobilized scaffold is then treated with an excess of a nucleophilic reagent. A key advantage of this technique is the simplified purification process; unreacted reagents and by-products are easily removed by washing the resin. arkat-usa.org After the reaction is complete, the desired product is cleaved from the solid support. This method is highly amenable to automation and the creation of very large libraries. For instance, a 32-membered combinatorial library of substituted pyrido[2,3-d]pyrimidines was successfully obtained using a solid-phase protocol. nih.gov

Microwave-Assisted Synthesis

To expedite the generation of pyrimidine libraries, microwave-assisted synthesis is frequently employed. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the rate-limiting steps in the SNAr reaction. researchgate.net This high-speed synthesis is particularly well-suited for the rapid assembly of compound libraries required for high-throughput screening campaigns. The efficiency of this technique allows for the preparation of di- or trisubstituted pyrimidine libraries in good yields, often without the need for extensive chromatographic purification, making it ideal for automated combinatorial chemistry. acs.orgresearchgate.net

Building Block Diversity

The structural diversity of the resulting pyrimidine library is directly correlated with the diversity of the building blocks used in the synthesis. The electrophilic nature of the C4 position in this compound allows for reactions with a broad spectrum of nucleophiles, including:

Primary and secondary aliphatic and aromatic amines

Hydrazines

Alcohols and phenols

Thiols

By employing a carefully selected, diverse set of these building blocks, chemists can generate libraries that cover a wide range of chemical space, increasing the probability of identifying compounds with desired biological activities.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 6 4 Nitrophenoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

The ¹H NMR spectrum of 4-Chloro-6-(4-nitrophenoxy)pyrimidine is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and nitrophenyl rings. The molecule has three unique aromatic proton environments.

Pyrimidine Ring Protons: The pyrimidine ring contains two protons. The proton at the C2 position would appear as a singlet, typically at a downfield chemical shift (predicted around δ 8.8-9.0 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position would also be a singlet, appearing further upfield (predicted around δ 7.0-7.2 ppm) compared to the C2 proton.

Nitrophenoxy Group Protons: The 4-nitrophenoxy group has a symmetrical A₂B₂ spin system due to para-substitution. This gives rise to two distinct doublets. The two protons ortho to the nitro group (H-3' and H-5') are in an electron-deficient environment and are expected to resonate at a significant downfield shift (predicted around δ 8.2-8.4 ppm). The two protons meta to the nitro group (H-2' and H-6'), which are ortho to the ether linkage, would appear at a relatively upfield position (predicted around δ 7.2-7.4 ppm). The coupling between these adjacent protons would result in two doublets, each with a typical ortho-coupling constant (J) of approximately 8-9 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 (Pyrimidine) | 8.8 - 9.0 | Singlet (s) | N/A | 1H |

| H-5 (Pyrimidine) | 7.0 - 7.2 | Singlet (s) | N/A | 1H |

| H-3', H-5' (Nitrophenyl) | 8.2 - 8.4 | Doublet (d) | ~8-9 | 2H |

| H-2', H-6' (Nitrophenyl) | 7.2 - 7.4 | Doublet (d) | ~8-9 | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, eight distinct carbon signals are expected for this compound.

Pyrimidine Ring Carbons: The three carbon atoms of the pyrimidine ring are expected to have characteristic chemical shifts. The C4 and C6 carbons, being attached to electronegative chlorine and oxygen atoms respectively, would appear significantly downfield (predicted around δ 160-170 ppm). The C2 carbon would also be downfield (predicted around δ 158-160 ppm), while the C5 carbon would be the most upfield of the pyrimidine carbons (predicted around δ 110-115 ppm).

Nitrophenoxy Group Carbons: The 4-nitrophenoxy moiety would show four signals. The carbon bearing the nitro group (C-4') is highly deshielded and would appear around δ 145-148 ppm. The carbon attached to the ether oxygen (C-1') would also be downfield, predicted in the range of δ 155-158 ppm. The two equivalent ortho carbons (C-2', C-6') and two equivalent meta carbons (C-3', C-5') would appear in the typical aromatic region, around δ 120-126 ppm and δ 118-122 ppm, respectively.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4/C-6 (Pyrimidine) | 160 - 170 |

| C-2 (Pyrimidine) | 158 - 160 |

| C-5 (Pyrimidine) | 110 - 115 |

| C-1' (Nitrophenyl) | 155 - 158 |

| C-4' (Nitrophenyl) | 145 - 148 |

| C-2', C-6' (Nitrophenyl) | 120 - 126 |

| C-3', C-5' (Nitrophenyl) | 118 - 122 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Aromatic C-H Stretching: Bands corresponding to the C-H stretching of both the pyrimidine and benzene (B151609) rings are expected above 3000 cm⁻¹.

Nitro Group (NO₂) Vibrations: The presence of the nitro group is typically confirmed by two strong absorption bands: an asymmetric stretching vibration around 1500-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene rings would appear in the 1400-1600 cm⁻¹ region.

Aryl Ether (C-O-C) Stretching: The asymmetric stretching of the aryl-O-C bond is expected to produce a strong band in the 1240-1280 cm⁻¹ region.

C-Cl Stretching: The stretching vibration for the C-Cl bond on the pyrimidine ring would be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1530 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1280 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bond.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound would be dominated by electronic transitions within its aromatic systems. The presence of the highly conjugated system involving the pyrimidine ring and the 4-nitrophenoxy moiety is expected to result in strong absorption in the UV region. The 4-nitrophenoxy chromophore typically exhibits a strong absorption maximum (π → π* transition) in the range of 300-320 nm. The pyrimidine ring itself also absorbs in the UV region, and its conjugation with the phenoxy group could lead to complex, overlapping absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns.

Molecular Ion Peak: The molecular formula of the compound is C₁₀H₆ClN₃O₃. The calculated monoisotopic mass is approximately 251.01 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 251. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 253 would also be observed, with an intensity of about one-third that of the M⁺ peak.

Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Plausible fragmentation pathways would include:

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 205.

Cleavage of the ether bond, leading to fragments corresponding to the 4-nitrophenoxy radical (m/z 138) or cation and the 4-chloro-6-pyrimidyl radical or cation (m/z 113).

Loss of a chlorine atom (35 Da) from the molecular ion or subsequent fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Identity |

|---|---|

| 251/253 | [M]⁺ (Molecular Ion) |

| 205/207 | [M - NO₂]⁺ |

| 138 | [C₆H₄NO₂]⁺ |

| 113/115 | [C₄H₂ClN₂]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While spectroscopic methods provide invaluable data on connectivity and electronic structure, only single-crystal X-ray diffraction can determine the exact three-dimensional arrangement of atoms in the solid state. This technique would provide precise, unambiguous data on:

Bond Lengths and Angles: Confirming the geometry of the pyrimidine and benzene rings, as well as the ether linkage and C-Cl bond.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions like π-π stacking or halogen bonding that influence the material's bulk properties.

Currently, there are no published crystal structures for this compound in crystallographic databases. Obtaining suitable single crystals and performing this analysis would be the definitive step in its structural characterization.

Computational and Theoretical Investigations on 4 Chloro 6 4 Nitrophenoxy Pyrimidine and Pyrimidine Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. irjweb.comnih.gov This approach offers a balance of computational cost and accuracy, making it suitable for a wide range of molecular systems. nih.gov Calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G or 6-31G, which provide reliable results for geometry, vibrational frequencies, and electronic properties. rsc.orgresearchgate.netrsc.org These theoretical studies can elucidate the fundamental characteristics of molecules, providing a basis for understanding their chemical behavior and potential applications. mdpi.com

The first step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional conformation (the lowest energy state on the potential energy surface). rsc.org For pyrimidine analogs, DFT calculations at the B3LYP level are commonly used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to be excited. nih.govrsc.org This can indicate higher polarizability and biological activity. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals often shows that charge transfer can occur within the molecule upon electronic excitation. irjweb.com For instance, in many analogs, the HOMO is localized on one part of the molecule (e.g., the phenoxy group), while the LUMO is on another (e.g., the pyrimidine ring), facilitating intramolecular charge transfer.

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Pyrrolo[2,3-d]pyrimidine-Schiff base analog (PPR1b) | N/A | 2.85 | rsc.org | |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | N/A | 4.4871 | irjweb.com | |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov

For pyrimidine derivatives, MEP maps typically show negative potential regions around the electronegative nitrogen atoms of the pyrimidine ring, identifying them as sites for protonation and hydrogen bonding. nih.gov In 4-Chloro-6-(4-nitrophenoxy)pyrimidine, the oxygen atoms of the nitro group and the ether linkage would also exhibit negative potential. Conversely, positive potential regions are generally found around the hydrogen atoms. nih.gov MEP analysis helps in understanding intermolecular interactions, such as how a ligand might interact with the active site of a protein. nih.govrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and hyperconjugation by examining the interactions between filled "donor" and empty "acceptor" orbitals within a molecule. scirp.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors, derived from conceptual DFT, include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): Approximated as A ≈ -ELUMO. mdpi.com

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): Represents resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). nih.govirjweb.com

These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine analogs and understanding their behavior in chemical reactions. rsc.orgmdpi.com

| Compound/Analog | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | 2.6885 | 3.5729 | 2.3688 | irjweb.com |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | 2.2435 | N/A | irjweb.com | |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | 0.04 | 0.2242 | 0.58 | nih.gov |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. remedypublications.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. ekb.egmdpi.com

For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies are crucial for identifying potential therapeutic targets. remedypublications.comnih.gov Analogs of this compound have been docked into the active sites of various enzymes, such as kinases, dihydrofolate reductase (DHFR), and viral proteases (e.g., SARS-CoV-2 main protease), to evaluate their binding affinity and interaction patterns. rsc.orgmdpi.com

The results of docking simulations are typically expressed as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. remedypublications.com These insights are invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. ekb.eg For example, docking studies have shown that pyrimidine derivatives can act as effective inhibitors for targets involved in diabetes and cancer. remedypublications.comekb.eg

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict how a small molecule, such as this compound, might bind to a biological macromolecule, typically a protein. This method explores the possible conformations of the ligand within the active site of a receptor and estimates the binding affinity, often expressed as a docking score.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous pyrimidine derivatives. For instance, molecular docking studies on various pyrimidine derivatives have been conducted to explore their potential as inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and enzymes relevant to COVID-19. nih.govmdpi.comnih.gov In these studies, the pyrimidine scaffold often serves as a core for establishing key interactions.

For this compound, a hypothetical docking study would involve:

Receptor Preparation: Defining the three-dimensional structure of the target protein.

Ligand Preparation: Generating a 3D model of the this compound molecule.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the receptor's binding site in various orientations and conformations. mdpi.com

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The analysis would focus on interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity. The presence of the electron-withdrawing chloro and nitro groups, along with the phenoxy linker, would significantly influence its interaction profile. nih.gov

The predicted binding affinity helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. remedypublications.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The way molecules pack in a solid-state and interact with their environment is governed by a range of intermolecular forces. Computational methods are instrumental in analyzing these interactions. For this compound, key interactions would include:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. In the presence of suitable donors in a solvent or a biological receptor, N-H···N or O-H···N interactions could form.

Pi-Pi Stacking: The molecule contains two aromatic rings: the pyrimidine ring and the nitrophenyl ring. These can engage in π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of crystal structures or binding complexes. mdpi.com The electron-deficient nature of the pyrimidine core can enhance these interactions. nih.gov

Other Interactions: Halogen bonding (involving the chlorine atom), C-H···O, and C-H···N interactions also play a role in the supramolecular assembly. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. rsc.org This method maps various properties onto the molecular surface, providing a detailed picture of the crystal packing. For a pyrimidine derivative, Hirshfeld analysis can generate 2D fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts, such as H···H, C···H, and N···H, offering a comprehensive understanding of the crystal's cohesion. rsc.orgmdpi.com

| Interaction Type | Potential Contribution in this compound |

| Hydrogen Bonding | Pyrimidine nitrogens can act as acceptors. |

| Pi-Pi Stacking | Occurs between pyrimidine and nitrophenyl rings. |

| Halogen Bonding | The chlorine atom can participate in these interactions. |

| Dipole-Dipole | Arises from the polar C-Cl and nitro groups. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into the dynamic behavior and stability of a compound and its complexes. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities.

For this compound, MD simulations could be applied to:

Assess Conformational Flexibility: Analyze the rotation around the ether linkage connecting the pyrimidine and nitrophenyl rings to understand the molecule's preferred shapes.

Study Ligand-Protein Stability: If docked into a protein's active site, an MD simulation can assess the stability of the binding pose over time. By monitoring parameters like root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound or if it dissociates. rsc.org

Solvation Effects: Simulate the molecule in a solvent (like water) to understand how it interacts with its environment and to calculate properties like the free energy of solvation.

Studies on other pyrimidine derivatives, such as furo[2,3-d]pyrimidines, have used MD simulations to confirm the stability of their binding with target enzymes, revealing that the compounds maintain crucial hydrogen bond interactions throughout the simulation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov

A typical QSAR study on a series of pyrimidine analogs would involve:

Data Collection: Assembling a dataset of pyrimidine derivatives with experimentally measured biological activity (e.g., IC50 values). researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including electronic properties (e.g., charges, polarizability), steric properties, and hydrophobic properties (e.g., LogP). researchgate.netmdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. researchgate.netscirp.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govmdpi.com

QSAR studies on pyrimidine derivatives have successfully identified key structural features responsible for activities ranging from larvicidal to anti-inflammatory and antileishmanial. researchgate.netresearchgate.netscirp.org For instance, models have shown that electronic properties and the presence of specific substituent groups are crucial for a compound's biological function. mdpi.com Such models could be used to predict the potential activity of this compound and guide the design of more potent analogs.

| QSAR Step | Description |

| Data Set | A collection of pyrimidine compounds with known biological activities. |

| Descriptors | Calculated properties (electronic, steric, hydrophobic) of the molecules. |

| Model Building | Creating a mathematical equation relating descriptors to activity using methods like MLR. |

| Validation | Testing the model's accuracy and predictive ability. |

Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, optical data processing, and telecommunications. nih.gov Pyrimidine derivatives are of interest as NLO materials due to the π-deficient nature of the pyrimidine ring, which makes them excellent components for creating "push-pull" molecules. nih.gov These molecules typically contain an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.

For this compound, the structural features suggest potential NLO properties:

The nitrophenyl group acts as a strong electron-withdrawing group (the "pull").

The phenoxy-pyrimidine system can act as the conjugated bridge and part of the donor system.

Computational chemistry, particularly using Density Functional Theory (DFT), is a key tool for predicting the NLO properties of molecules. rsc.org By calculating properties like polarizability (α) and the first-order hyperpolarizability (β), researchers can estimate the NLO response of a molecule. Studies on other pyrimidine derivatives have shown that their NLO behavior can be significantly enhanced in a crystalline environment. rsc.org Computational analysis allows for the screening of potential NLO candidates before undertaking the effort of synthesis and experimental characterization. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis for 4 Chloro 6 4 Nitrophenoxy Pyrimidine Analogues

Influence of Substituents on the Pyrimidine (B1678525) Ring (C-2, C-4, C-6) on Biological Efficacy

The pyrimidine ring is a core component of numerous biologically active molecules, and substitutions at its C-2, C-4, and C-6 positions can dramatically alter their pharmacological profiles. nih.govhumanjournals.com The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their hydrogen-bonding capacity all play a role in the molecule's efficacy.

For instance, the chlorine atom at the C-4 position of 4-Chloro-6-(4-nitrophenoxy)pyrimidine is a key feature. Halogens, being electron-withdrawing, can influence the electron density of the pyrimidine ring, which can be critical for binding to target proteins. nih.gov The reactivity of this chlorine atom also allows for further chemical modifications, enabling the synthesis of a diverse library of analogues for SAR studies. The substitution of this chlorine with different groups can lead to significant changes in biological activity.

Similarly, modifications at the C-2 and C-6 positions can modulate the molecule's properties. The introduction of various functional groups can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are important for pharmacokinetic and pharmacodynamic profiles. For example, the presence of an amino group can act as a hydrogen bond donor, potentially enhancing binding affinity to a target enzyme or receptor.

Research on various pyrimidine derivatives has shown that the type and position of substituents are critical for their biological activity, which can range from antimicrobial and anti-inflammatory to anticancer effects. researchgate.nettandfonline.com A subtle change, such as moving a substituent from one position to another, can result in a complete loss of activity or a switch in the mechanism of action.

Table 1: Influence of Pyrimidine Ring Substituents on Biological Activity

| Position | Substituent Type | General Effect on Biological Efficacy | Example |

|---|---|---|---|

| C-2 | Amino, Substituted Amines | Can act as H-bond donors, potentially increasing binding affinity. | 2-aminopyrimidines |

| C-4 | Halogens (e.g., Chloro) | Acts as a good leaving group for further synthesis and influences electronic properties. | 4-chloropyrimidines |

| C-6 | Phenoxy group | Provides a scaffold for interaction with target proteins and can be modified to alter activity. | 6-phenoxypyrimidines |

Role of the Phenoxy Moiety in Biological Recognition

The phenoxy group in this compound is not merely a linker; it plays a significant role in molecular recognition and binding. nih.gov This moiety can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, pi-stacking, and hydrogen bonding, depending on the substituents on the phenyl ring.

The orientation of the phenoxy group relative to the pyrimidine core is crucial for positioning the molecule correctly within a binding site. The ether linkage provides a degree of rotational flexibility, allowing the molecule to adopt an optimal conformation for interaction with its target.

Furthermore, the phenyl ring of the phenoxy moiety can be substituted at various positions (ortho, meta, para) to probe the steric and electronic requirements of the binding pocket. The introduction of different functional groups on this ring can fine-tune the compound's activity, selectivity, and pharmacokinetic properties. For instance, adding a hydroxyl or amino group could introduce a new hydrogen bonding interaction, while a bulky alkyl group might provide a better fit in a hydrophobic pocket.

Studies on various classes of compounds containing a phenoxy moiety have highlighted its importance as a "privileged scaffold" in medicinal chemistry, contributing significantly to the biological activity of many drugs. nih.gov

Impact of Nitro Group Position and Presence on Activity

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. nih.gov In this compound, the nitro group is located at the para position of the phenoxy ring. This specific placement has a profound impact on the molecule's reactivity and biological activity.

The position of the nitro group affects the electron density distribution across the aromatic ring, which in turn can influence its interaction with target molecules. nih.govdigitellinc.com For instance, the para position often allows for maximum resonance effects, which can be critical for certain biological activities. Shifting the nitro group to the ortho or meta position can lead to a dramatic change in activity, highlighting the precise geometric requirements for effective binding. mdpi.com

Moreover, the presence of the nitro group itself is often essential for the observed biological effects. In some cases, the nitro group can be metabolically reduced to form reactive intermediates that are responsible for the compound's therapeutic or toxic effects. nih.gov However, in other instances, the nitro group's primary role is to act as a key pharmacophoric feature, participating in specific interactions such as hydrogen bonding or dipole-dipole interactions within the target's binding site. The complete removal of the nitro group often results in a significant loss of biological activity, underscoring its importance in the SAR of these compounds.

Steric and Electronic Effects of Substituents on Target Binding

The binding of a ligand to its biological target is governed by a delicate balance of steric and electronic interactions. nih.govresearchgate.net In the context of this compound analogues, the size, shape, and electronic nature of the substituents play a pivotal role in determining the binding affinity and selectivity.

Steric Effects: The steric bulk of substituents can either enhance or hinder binding. researchgate.net A bulky substituent might be necessary to fill a large hydrophobic pocket in the target protein, thereby increasing binding affinity through favorable van der Waals interactions. Conversely, a substituent that is too large may cause steric clashes with the protein, preventing the ligand from adopting the correct binding pose. The optimal size of a substituent is therefore highly dependent on the specific topology of the binding site.

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, influence the distribution of charge within the molecule. mdpi.com This, in turn, affects the strength of non-covalent interactions like hydrogen bonds, halogen bonds, and pi-pi stacking, which are crucial for high-affinity binding. For example, an electron-withdrawing group can increase the acidity of a nearby proton, making it a better hydrogen bond donor. Similarly, the electrostatic potential of the molecule, which is shaped by its substituents, must be complementary to that of the binding site for optimal interaction.

A comprehensive understanding of these steric and electronic effects is essential for the rational design of new analogues with improved potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.com For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

By aligning a set of active and inactive molecules, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. dovepress.com

Furthermore, pharmacophore models provide valuable insights for ligand-based drug design. They can guide the optimization of existing lead compounds by suggesting modifications that would better satisfy the pharmacophoric requirements. For example, if a model indicates the need for a hydrogen bond donor at a specific position, chemists can synthesize analogues with appropriate functional groups at that location. This iterative process of modeling, synthesis, and testing is a cornerstone of modern drug discovery.

Table 2: Key Pharmacophoric Features for this compound Analogues

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, Nitro Group Oxygens | Interaction with H-bond donor residues in the target. |

| Aromatic Ring | Pyrimidine Ring, Phenyl Ring | Pi-pi stacking, hydrophobic interactions. |

| Hydrophobic Group | Chlorine atom, Phenyl ring | Interaction with hydrophobic pockets in the target. |

Future Perspectives and Emerging Research Avenues for 4 Chloro 6 4 Nitrophenoxy Pyrimidine Analogues

Rational Design of Next-Generation Pyrimidine-Based Therapeutic Agents

The future of pyrimidine-based drug development lies in the rational design of molecules tailored to interact with specific biological targets, moving away from broad-spectrum activity towards precision medicine. This approach involves a deep understanding of the structure-activity relationships (SAR) that govern the therapeutic effects of pyrimidine (B1678525) analogues.

Computational modeling and molecular docking studies are becoming indispensable tools in this process. mdpi.comnih.gov These in-silico techniques allow researchers to predict how modifications to the pyrimidine core will affect binding affinity to target proteins, such as kinases, which are often implicated in diseases like cancer. nih.govekb.eg For instance, by analyzing the binding modes of existing pyrimidine-based inhibitors, new analogues can be designed with optimized interactions, potentially overcoming drug resistance mechanisms. nih.gov A study on pyrazolo[3,4-d]pyrimidine derivatives utilized 3D-QSAR and molecular docking to identify key structural features required for inhibitory activity against the TRAP1 kinase, guiding the development of more potent compounds. mdpi.comnih.gov

The combination of multiple pharmacophore groups onto a single pyrimidine scaffold is another promising strategy for creating "smart" molecules with improved therapeutic profiles and potentially reduced toxicity. nih.gov This approach was highlighted in the design of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which demonstrated significant anticancer activity. nih.gov The development of next-generation agents, such as those targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, exemplifies this rational design approach. nih.govnih.gov

Table 1: Examples of Rationally Designed Pyrimidine Analogues and Their Targets

| Compound Class | Target | Therapeutic Area | Key Design Strategy |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases | Cancer | Combination of pharmacophores |

| Pyrazolo[3,4-d]pyrimidines | TRAP1 Kinase | Cancer | 3D-QSAR and molecular docking |

| 2,4-dichloro-6-methylpyrimidines | EGFRT790M/L858R | Cancer | Structure-based design to overcome resistance |

Development of Novel and Sustainable Synthetic Methodologies

Key areas of innovation include:

Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex pyrimidine structures from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.orgmdpi.com An iridium-catalyzed multicomponent synthesis has been developed to produce a diverse range of pyrimidines from amidines and alcohols. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve product yields, and enhance selectivity compared to conventional heating methods. researchgate.netrasayanjournal.co.in This technique has been successfully applied to various pyrimidine syntheses, often in conjunction with greener solvents like water or ethanol (B145695). researchgate.net

Novel Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green synthetic chemistry. nih.gov Research is ongoing to discover new catalysts, including metal-organic frameworks and supported ionic liquids, for pyrimidine synthesis. benthamdirect.com Copper-catalyzed tandem reactions have also been employed to create novel sulfonamide pyrimidine derivatives with high yields. mdpi.com

Solvent-Free and Mechanochemical Methods: Techniques like ball milling and grinding eliminate the need for bulk solvents, reducing environmental impact and simplifying product purification. researchgate.netrasayanjournal.co.in

These sustainable methodologies not only address environmental concerns but also facilitate the rapid and efficient production of diverse pyrimidine analogues for biological screening. rasayanjournal.co.inorganic-chemistry.org

Advanced In Vitro Biological Screening and Mechanistic Elucidation

Once novel pyrimidine analogues are synthesized, rigorous biological evaluation is required to identify promising therapeutic candidates. High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against specific cellular or molecular targets. However, the future lies in more sophisticated screening platforms and deeper mechanistic studies to understand not just if a compound is active, but how it works.

Advanced in vitro models, such as 3D cell cultures (spheroids and organoids) and patient-derived cell lines, offer a more physiologically relevant environment for testing drug efficacy compared to traditional 2D cell cultures. nih.gov The cytotoxicity of new pyrimidine derivatives is often assessed using assays like the MTT assay against a panel of cancer cell lines to determine their anti-proliferative activity. mdpi.commdpi.com

Mechanistic elucidation is crucial for optimizing lead compounds and predicting potential side effects. Techniques used to investigate the mode of action of pyrimidine analogues include:

Enzymatic Assays: To confirm direct inhibition of target enzymes like kinases. ekb.eg

Cell Cycle Analysis: To determine if compounds induce cell cycle arrest. nih.gov

Apoptosis Assays: To investigate whether the compounds trigger programmed cell death, a desirable trait for anticancer agents. ekb.egnih.gov

Molecular Biology Techniques: To study the effect of the compounds on the expression levels of key proteins and signaling pathways. nih.gov

For example, detailed mechanistic studies of a potent benzofuro[3,2-b]pyridine revealed that it functioned as a non-intercalative catalytic topoisomerase inhibitor and induced apoptosis by modulating the expression of Bax and Bcl-2 proteins. nih.gov Such detailed understanding is vital for the rational progression of drug candidates.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of pyrimidine-based drugs. mdpi.comnih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating multiple stages of the drug discovery pipeline. astrazeneca.compremierscience.com

Key applications of AI and ML in this field include:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel pyrimidine analogues before they are even synthesized. astrazeneca.combiomedicineonline.org This allows for the prioritization of compounds with the highest likelihood of success, saving time and resources. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new pyrimidine structures optimized for specific properties, such as high binding affinity to a target and favorable drug-like characteristics. mit.edu

Streamlining Synthesis: AI can assist in planning the most efficient and cost-effective synthetic routes for target molecules. mit.edu The SPARROW framework, developed by MIT researchers, uses an algorithmic approach to identify optimal molecular candidates while minimizing synthetic cost. mit.edu

Big Data Analysis: AI can analyze large-scale biological data, such as genomic and proteomic data from cancer tissues, to identify and validate new drug targets for which pyrimidine inhibitors can be developed. mdpi.comnih.gov

By integrating AI and ML, researchers can navigate the vast chemical space of pyrimidine derivatives more effectively, enhancing the efficiency and success rate of discovering the next generation of therapeutic agents. nih.govastrazeneca.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-6-(4-nitrophenoxy)pyrimidine to maximize yield and purity?

- Methodological Answer : Optimize solvent choice (e.g., DMF or THF for polar intermediates), temperature (60–80°C for nucleophilic substitution), and stoichiometric ratios (1:1.2 molar ratio of chloropyrimidine to 4-nitrophenol). Use anhydrous conditions to prevent hydrolysis. Monitor progress via TLC (Rf values in CHCl3/MeOH 10:1) and purify via column chromatography using silica gel. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example, ¹H NMR peaks at δ 6.7–8.1 ppm indicate aromatic protons, while ¹³C NMR at δ 160–165 ppm confirms pyrimidine ring carbons. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular weight. Cross-reference with IR for nitro-group stretching (~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of vapors. Store waste in sealed containers labeled for halogenated organics. Partner with certified waste management services for disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation energies for substitution at C4 vs. C6. Use Fukui indices to identify electrophilic hotspots. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots using para-substituted nucleophiles .

Q. What strategies resolve contradictory data regarding the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies (40–80°C, pH 3–10) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. For hydrolytic instability at pH >8, propose a base-catalyzed mechanism via LC-MS identification of nitro-phenol byproducts .

Q. What methodologies are recommended for studying the electronic effects of substituents on the reactivity of the pyrimidine ring in this compound?

- Methodological Answer : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-nitrophenoxy moiety. Compare reaction rates in SNAr reactions using UV-Vis kinetics. Correlate substituent σₚ values with rate constants to construct linear free-energy relationships .

Q. How do solvent polarity and coordinating properties influence the reaction kinetics of this compound in cross-coupling reactions?

- Methodological Answer : Test solvents (DMF, DMSO, toluene) in palladium-catalyzed couplings. Use conductivity measurements to assess solvent coordination. Polar aprotic solvents enhance nucleophilicity but may deactivate catalysts via ligand displacement. Optimize using a Design of Experiments (DoE) approach .

Q. What advanced analytical approaches are needed to detect and quantify degradation products of this compound in environmental matrices?

- Methodological Answer : Deploy LC-MS/MS with MRM (multiple reaction monitoring) for trace quantification. Use isotopically labeled internal standards (e.g., ¹³C-pyrimidine) to correct matrix effects. Validate with EPA Method 1694 for wastewater analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.